Hdac3/6-IN-2

Description

Overview of Histone Acetylation and Deacetylation in Gene Regulation

Gene expression is a tightly controlled process, and one of the key regulatory mechanisms involves the modification of histones, the proteins around which DNA is wound to form chromatin. creative-diagnostics.com Histone acetylation and deacetylation are fundamental post-translational modifications that play a crucial role in modulating chromatin structure and, consequently, gene transcription. wikipedia.orgnih.gov

The process of histone acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the lysine (B10760008) residues on the N-terminal tails of histone proteins. wikipedia.org This reaction is catalyzed by enzymes known as histone acetyltransferases (HATs). creative-diagnostics.comtaylorandfrancis.com The addition of acetyl groups neutralizes the positive charge of the lysine residues, which in turn weakens the electrostatic interaction between the histones and the negatively charged DNA backbone. creative-diagnostics.comwikipedia.org This leads to a more relaxed and open chromatin structure, often referred to as euchromatin. wikipedia.orgtaylorandfrancis.com This "open" conformation allows transcription factors and RNA polymerase greater access to the DNA, thereby promoting gene expression. nih.gov

Conversely, histone deacetylation is the reverse process, where acetyl groups are removed from lysine residues on histone tails by enzymes called histone deacetylases (HDACs). creative-diagnostics.comtaylorandfrancis.com This removal restores the positive charge on the histones, leading to a tighter association with DNA and a more condensed chromatin structure known as heterochromatin. wikipedia.orgtaylorandfrancis.com This "closed" conformation restricts the access of the transcriptional machinery to DNA, resulting in the suppression or silencing of gene expression. wikipedia.orgnih.gov

The dynamic balance between the activities of HATs and HDACs is critical for maintaining normal cellular function and is essential for a wide range of biological processes, including cell cycle control, differentiation, and embryonic development. researchgate.netepigentek.com A disruption in this equilibrium can lead to aberrant gene expression, which is often associated with the development and progression of various diseases, including cancer and neurodegenerative disorders. epigentek.commedsci.org The reversible nature of histone acetylation makes the enzymes involved, particularly HDACs, attractive targets for therapeutic intervention. nih.gov

Classification and Biological Roles of HDAC Isoforms

Histone deacetylases are a family of enzymes that are categorized into different classes based on their homology to yeast HDACs. There are 18 known human HDACs, which are divided into four main classes.

Class I HDACs are primarily localized in the nucleus and are homologous to the yeast Rpd3 protein. They play crucial roles in cell proliferation and survival.

HDAC1 and HDAC2: These two isoforms are highly similar and often exist together in large multi-protein complexes, such as the Sin3, NuRD, and CoREST complexes. They are ubiquitously expressed and are involved in regulating cell cycle progression, DNA repair, and differentiation.

HDAC3: A unique member of Class I, HDAC3 is involved in a wide array of cellular processes, including the regulation of metabolism and inflammation.

HDAC8: This isoform is also primarily nuclear and has been implicated in cell proliferation and smooth muscle contraction.

Class II HDACs are larger than their Class I counterparts and can shuttle between the nucleus and the cytoplasm, allowing them to act on non-histone substrates. nih.gov They are homologous to the yeast Hda1 protein and are further subdivided into Class IIa and Class IIb.

Class IIa (HDAC4, HDAC5, HDAC7, HDAC9): These isoforms have a conserved N-terminal domain that allows them to interact with the MEF2 family of transcription factors, thereby regulating tissue-specific gene expression, particularly in muscle and neuronal cells.

Class IIb (HDAC6, HDAC10): These enzymes have distinct structural features. HDAC6 is primarily cytoplasmic and has two catalytic domains, while HDAC10 is unique in its preference for deacetylating N-acetyllysine moieties.

HDAC3 stands out among the Class I HDACs due to several unique features. While it is predominantly found in the nucleus, it can also shuttle to the cytoplasm, broadening its range of potential substrates beyond histones. A critical aspect of HDAC3 function is its interaction with the nuclear receptor corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoic acid and thyroid hormone receptor). The formation of these complexes is essential for the activation of HDAC3's deacetylase activity. Beyond its enzymatic role, HDAC3 also possesses non-enzymatic functions, acting as a scaffold within these corepressor complexes to facilitate transcriptional repression.

HDAC6 is a distinctive member of the Class IIb HDACs with several unique characteristics that set it apart from other HDACs. It is primarily localized in the cytoplasm, where it deacetylates a variety of non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility and adhesion. A key structural feature of HDAC6 is the presence of two functional catalytic domains, a feature not found in other HDACs. Furthermore, HDAC6 possesses a C-terminal zinc finger ubiquitin-binding domain, which enables it to bind to ubiquitinated proteins. This dual functionality allows HDAC6 to play a crucial role in protein quality control by mediating the aggregation and clearance of misfolded proteins through the autophagy pathway.

Unique Characteristics of HDAC3 (e.g., nuclear/cytoplasmic shuttling, non-enzymatic functions, complex formation with NCoR/SMRT)

Rationale for Isoform-Selective HDAC Inhibition in Pre-clinical Disease Research

The diverse and often non-overlapping functions of the different HDAC isoforms have led to the pursuit of isoform-selective inhibitors. While broad-spectrum pan-HDAC inhibitors have shown therapeutic efficacy in certain cancers, they are often associated with significant side effects due to the inhibition of multiple HDACs that are crucial for normal cellular functions.

Isoform-selective HDAC inhibitors offer the potential for a more targeted therapeutic approach with an improved safety profile. By specifically targeting the HDAC isoform(s) that are dysregulated in a particular disease, it may be possible to achieve the desired therapeutic effect while minimizing off-target effects. For example, selective inhibition of HDAC3 is being explored for its potential in treating inflammatory diseases and certain cancers. Similarly, the unique roles of HDAC6 in protein degradation and cell motility have made it an attractive target for neurodegenerative diseases and cancer metastasis.

The development of isoform-selective inhibitors is a key focus of pre-clinical research, as it holds the promise of more precise and effective treatments for a wide range of diseases.

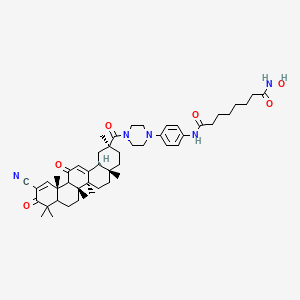

Structure

2D Structure

Properties

Molecular Formula |

C49H67N5O6 |

|---|---|

Molecular Weight |

822.1 g/mol |

IUPAC Name |

N-[4-[4-[(2S,4aS,6aS,6bR,12aS,14bR)-11-cyano-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,14b-decahydropicene-2-carbonyl]piperazin-1-yl]phenyl]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C49H67N5O6/c1-44(2)38-18-19-49(7)41(47(38,5)29-32(31-50)42(44)58)37(55)28-35-36-30-46(4,21-20-45(36,3)22-23-48(35,49)6)43(59)54-26-24-53(25-27-54)34-16-14-33(15-17-34)51-39(56)12-10-8-9-11-13-40(57)52-60/h14-17,28-29,36,38,41,60H,8-13,18-27,30H2,1-7H3,(H,51,56)(H,52,57)/t36-,38?,41?,45+,46-,47-,48+,49+/m0/s1 |

InChI Key |

WNAHLDHLRFYMBG-FNXDWWPSSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO |

Canonical SMILES |

CC1(C2CCC3(C(C2(C=C(C1=O)C#N)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO)C)C)C)C |

Origin of Product |

United States |

Hdac3/6 in 2: a Dual Histone Deacetylase 3 and Histone Deacetylase 6 Inhibitor

Identification and Pre-clinical Characterization of Hdac3/6-IN-2

The discovery of this compound, also referred to as 24c in some studies, stemmed from a strategic effort to merge two distinct epigenetic pharmacophores. ebi.ac.uknih.gov This approach led to the identification of potent HDAC6 inhibitors that also demonstrated significant, low nanomolar inhibition of HDAC3. ebi.ac.uknih.gov Pre-clinical characterization revealed that these compounds exhibited low micromolar antiproliferative activities against various cancer cell lines, including breast and hematological cancers. ebi.ac.uk Pharmacodynamic studies confirmed the dual HDAC inhibitory profile of these molecules within a cellular context. ebi.ac.uknih.gov Further investigation into the mechanism of cell death induced by these inhibitors pointed to apoptosis as a primary pathway. ebi.ac.uknih.gov

Target Specificity and Selectivity Profiling of this compound

The defining characteristic of this compound is its unique selectivity profile, targeting both HDAC3 and HDAC6. ebi.ac.uknih.gov

Inhibition Potency against HDAC3 and HDAC6

This compound demonstrates potent inhibitory activity against both HDAC3 and HDAC6, with IC50 values in the low nanomolar range. ebi.ac.uknih.gov This dual potency is a key feature that distinguishes it from many other HDAC inhibitors.

Selectivity Profile across Other HDAC Isoforms

Screening of this compound against a panel of HDAC isoforms revealed its high selectivity. ebi.ac.uknih.gov While potently inhibiting HDAC3 and HDAC6, it shows significantly less activity against other isoforms, particularly HDAC1. ebi.ac.uknih.gov Modeling studies have provided insights into the structural basis for this selectivity, highlighting specific amino acid residues within the catalytic sites of HDAC1, HDAC2, HDAC3, and HDAC6 that influence the binding and potency of the compound. ebi.ac.uknih.gov

Comparative Analysis with Other Selective and Pan-HDAC Inhibitors in Pre-clinical Studies

The unique dual selectivity of this compound sets it apart from both pan-HDAC inhibitors and other selective HDAC inhibitors in pre-clinical evaluations.

Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, target a broad range of HDAC isoforms. ekb.egfrontiersin.org While effective in some contexts, their lack of selectivity can lead to off-target effects and toxicity. ekb.egnih.gov In contrast, this compound offers a more targeted approach by focusing on two specific isoforms.

Compared to other selective inhibitors, this compound's dual action is a distinguishing feature. For instance, some inhibitors are highly selective for HDAC3, with minimal activity against other isoforms, including HDAC6. nih.govtandfonline.com Conversely, numerous inhibitors have been developed to be highly selective for HDAC6. tandfonline.com There are also inhibitors with selectivity for other combinations of isoforms, such as HDAC1/2. mdpi.com The rationale for developing isoform-selective inhibitors is to achieve a better therapeutic window by minimizing the side effects associated with inhibiting multiple HDACs. rsc.org

The effects of selective HDAC inhibition have been explored in various disease models. For example, in rheumatoid arthritis fibroblast-like synoviocytes, an HDAC3/6 inhibitor was shown to suppress a majority of inflammatory genes induced by IL-1β, an effect similar to that of a pan-HDAC inhibitor. bmj.com In contrast, inhibitors selective for HDAC1/2 or HDAC8 had minimal impact on these genes. bmj.com This suggests that the combined inhibition of HDAC3 and HDAC6 may be crucial for mediating certain anti-inflammatory responses.

The development of dual inhibitors like this compound reflects a strategy to target multiple pathways involved in a disease process with a single molecule. This can offer advantages over single-target therapies or combination therapies with multiple drugs.

Table of Inhibition Data:

| Compound/Inhibitor | Target HDACs | IC50 Values | Selectivity Notes |

| This compound (24c) | HDAC3, HDAC6 | Low nanomolar | Selective over other isoforms, particularly HDAC1. ebi.ac.uknih.gov |

| RGFP966 | HDAC3 | 0.08 µM | Reported to be selective for HDAC3, but some studies show it also inhibits HDAC1 and HDAC2. tandfonline.com |

| Mocetinostat | HDAC1, 2, 3 | HDAC1: 0.59 µM, HDAC2: 1.66 µM, HDAC3: 0.17 µM | Class I selective. acs.org |

| LMK-235 | HDAC4, 5, 6 | Targets Class II HDACs. mdpi.com | |

| Droxinostat | HDAC3, 6, 8 | Selective for HDACs 3, 6, and 8. mdpi.com | |

| Panobinostat | Pan-HDAC | Nanomolar range | Targets all eleven classical HDACs. mdpi.com |

| Vorinostat (SAHA) | Pan-HDAC | Non-selective HDAC inhibitor. frontiersin.org |

Molecular and Cellular Mechanisms of Hdac3/6 in 2 Action

Enzymatic Inhibition and Substrate Modulation

The primary action of Hdac3/6-IN-2 is the direct inhibition of the enzymatic function of HDAC3 and HDAC6. medchemexpress.com HDACs catalyze the removal of acetyl groups from the lysine (B10760008) residues of proteins, a post-translational modification that is crucial for regulating protein function, stability, and interaction. mdpi.comnih.gov Inhibition by this compound leads to the hyperacetylation of various substrates, disrupting the normal cellular balance maintained by these enzymes. medchemexpress.comfrontiersin.org

| Target Enzyme | IC50 (μM) |

|---|---|

| HDAC6 | 0.368 medchemexpress.com |

| HDAC3 | 0.635 medchemexpress.com |

Both HDAC3 and HDAC6 deacetylate a wide array of non-histone proteins, thereby regulating diverse cellular functions. nih.govnih.gov The inhibition of these enzymes by this compound consequently leads to the hyperacetylation and functional modulation of these substrates.

α-tubulin : A primary and well-established substrate of the cytoplasmic enzyme HDAC6 is α-tubulin. nih.govresearchgate.netscispace.com Deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule stability and cell motility. scispace.com Treatment with this compound leads to an increase in acetylated α-tubulin levels, a direct consequence of HDAC6 inhibition. medchemexpress.com

STAT3 : Signal Transducer and Activator of Transcription 3 (STAT3) is a known non-histone target of HDAC3. uniprot.org Furthermore, HDAC6 has been found to form a molecular complex with STAT3 in both the cytoplasm and the nucleus. aai.org In rheumatoid arthritis fibroblast-like synoviocytes, an inhibitor of HDAC3 and HDAC6 was shown to prevent the phosphorylation of the related STAT1 protein, which is required for its transcriptional activation. nih.gov By inhibiting both HDAC3 and HDAC6, this compound is expected to modulate the acetylation status and activity of STAT proteins.

NF-κB : The p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, is a substrate for HDAC3. frontiersin.org HDAC3-mediated deacetylation of NF-κB p65 plays a role in neuroinflammation. frontiersin.org Inhibition of HDAC3 can modulate the acetylation of NF-κB, thereby influencing inflammatory gene expression. frontiersin.orgnih.gov

HSP90 : Heat shock protein 90 (HSP90) is a major non-histone substrate of HDAC6. nih.govbiorxiv.org The interaction between HDAC6 and HSP90 is crucial for the maturation and stability of HSP90 client proteins. nih.gov Inhibition of HDAC6 by compounds like this compound would lead to the accumulation of acetylated HSP90, interfering with its chaperone function. nih.govnih.gov

| Substrate | Primary Enzyme Target | Effect of Inhibition by this compound |

|---|---|---|

| Histone H3 | HDAC3 | Increased acetylation medchemexpress.com |

| α-tubulin | HDAC6 | Increased acetylation medchemexpress.comscispace.com |

| STAT3 | HDAC3, HDAC6 | Modulation of acetylation and activity uniprot.orgaai.org |

| NF-κB (p65) | HDAC3 | Modulation of acetylation and activity frontiersin.org |

| HSP90 | HDAC6 | Increased acetylation nih.govbiorxiv.org |

In addition to its deacetylase activity, HDAC3 also functions as a protein-lysine deacylase, capable of removing other acyl groups from lysine residues. uniprot.orggenecards.org This includes the removal of (2E)-butenoyl (crotonyl), lactoyl, and 2-hydroxyisobutyryl groups. uniprot.orguniprot.org This activity points to a broader role for HDAC3 in regulating protein function beyond acetylation. By inhibiting the catalytic site of HDAC3, this compound would also block this broader deacylase activity, preventing the removal of these non-acetate acyl modifications from HDAC3 substrates.

Non-Histone Protein Substrate Acetylation (e.g., α-tubulin, STAT3, NF-κB, HSP90)

Interaction with Co-Repressor Complexes and Associated Proteins (e.g., NCoR1/SMRT)

A defining characteristic of HDAC3's function is its association with large multiprotein co-repressor complexes. uniprot.orgsdbonline.org HDAC3 is the primary enzymatic component of complexes containing the Nuclear Receptor Co-repressor 1 (NCoR1) or its homolog, Silencing Mediator of Retinoic and Thyroid Receptors (SMRT). frontiersin.orgfrontiersin.orgashpublications.org The enzymatic activity of HDAC3 is critically dependent on its interaction with the deacetylase activating domain (DAD) present within NCoR1 and SMRT. frontiersin.orgfrontiersin.org This interaction is required to induce a conformational change in HDAC3 that allows substrates to access its catalytic site. frontiersin.org

These NCoR1/SMRT/HDAC3 complexes are recruited to DNA by transcription factors, including nuclear hormone receptors, where they mediate transcriptional repression. embopress.orgnih.gov Therefore, the inhibitory action of this compound on HDAC3 is not just on the isolated enzyme but on the functional catalytic core of these essential co-repressor complexes. frontiersin.orgpnas.org By neutralizing the enzymatic activity of HDAC3, this compound effectively disables the repressive function of the entire NCoR1/SMRT complex, even as the complex may still assemble and bind to chromatin. pnas.org

Regulation of Gene Expression Pathways

By modulating the acetylation of histone and non-histone proteins, this compound influences the activity of transcription factors and the structure of chromatin, leading to significant changes in gene expression. frontiersin.orgembopress.org The inhibition of HDAC3 and HDAC6 affects pathways controlling cell cycle, inflammation, and metabolism. nih.govembopress.orgmdpi.com

The canonical function of HDAC3 within the NCoR1/SMRT complex is to mediate transcriptional repression. frontiersin.orgsdbonline.org By removing acetyl groups from histones, the complex promotes a condensed chromatin state that is inaccessible to the transcriptional machinery, thereby silencing gene expression. frontiersin.orgfrontiersin.org The inhibition of HDAC3 by this compound lifts this repression, causing histone hyperacetylation and the transcriptional activation of previously silenced genes. frontiersin.org For instance, liver-specific deletion of Hdac3 results in changes in gene expression consistent with the inactivation of repression mediated by nuclear hormone receptors. embopress.org

While primarily known as a repressor, HDAC3 can also be involved in transcriptional activation. sdbonline.org Studies in Drosophila have shown that the repressor and activator functions of HDAC3 can be separated. sdbonline.org The inhibition of HDAC3's enzymatic activity by this compound would likely impact both its repressive and any catalytic-dependent activation functions. Furthermore, by affecting the acetylation and function of transcription factors like NF-κB and STAT3, this compound can indirectly repress or activate a different set of genes. frontiersin.orgnih.gov For example, inhibiting HDAC3 can suppress the expression of certain inflammatory genes by modulating the activity of key signaling pathways. nih.gov

Modulation of Specific Gene Families

This compound, as a dual inhibitor of histone deacetylase 3 (HDAC3) and histone deacetylase 6 (HDAC6), is anticipated to influence the expression of a wide array of gene families by altering the acetylation status of histones and non-histone proteins, thereby modifying chromatin structure and the activity of transcription factors. frontiersin.orgfrontiersin.org

Tumor Suppressor Genes: The inhibition of HDAC3 by compounds like this compound can lead to the re-expression of silenced tumor suppressor genes. frontiersin.orgnih.gov For instance, HDAC3 inhibition has been shown to upregulate the expression of several tumor suppressors, including p16, PTEN, STAT1, and the long non-coding RNA MEG3. frontiersin.org This is consistent with the broader role of Class I HDACs, including HDAC3, in down-regulating the tumor suppressor p53 through deacetylation, which in turn affects the expression of p53 downstream targets like p21. frontiersin.orgmdpi.com In gastric cancer, HDAC3 has been found to suppress the novel tumor suppressor gene DTWD1, a target of p53. nih.gov Inhibition of HDAC3 can, therefore, activate DTWD1 expression. nih.gov

Inflammatory Genes: Both HDAC3 and HDAC6 are significant regulators of inflammatory gene expression. aginganddisease.orgnih.govbmj.com HDAC3 plays a critical role in the transcriptional control of inflammatory genes, and its inhibition can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgnih.govfrontiersin.org In macrophages, nearly half of the inflammatory gene expression program stimulated by lipopolysaccharide (LPS) is dependent on HDAC3. aginganddisease.orgresearchgate.net Similarly, HDAC6 is involved in regulating the production of pro-inflammatory cytokines in macrophages in response to LPS. immunologyresearchjournal.com Therefore, this compound is expected to have a significant modulatory effect on inflammatory gene expression.

Circadian Clock Genes: HDAC3 is a key component of the regulatory machinery governing the circadian clock. uniprot.org The NCOR1-HDAC3 complex is known to regulate the circadian expression of the core clock gene BMAL1. uniprot.org This regulation occurs in both the activation and repression phases of the circadian cycle. uniprot.org Given this role, inhibition of HDAC3 by this compound could potentially disrupt or modulate the expression of core circadian clock genes.

Lipid Metabolism Genes: HDAC3 is deeply involved in the regulation of genes associated with lipid metabolism. aginganddisease.orgalzdiscovery.org It is a component of repressive complexes that regulate the expression of liver X receptors (LXRs) and peroxisome proliferator-activated receptors (PPARs). alzdiscovery.org Specifically, HDAC3-mediated repression limits the expression of genes involved in fatty acid oxidation. alzdiscovery.org In the liver, the NCOR1-HDAC3 complex also regulates genes involved in lipid metabolism. uniprot.org Deletion of Hdac3 in the liver leads to the de-repression of genes that control key steps in lipid and cholesterol biosynthesis. embopress.org

Antigen Presentation Genes: HDACs, including HDAC1 and HDAC2, can repress the IFNγ-dependent activation of the CIITA transcription factor, which is a master regulator of MHC class II gene expression. medchemexpress.com HDAC6 has been shown to affect T-cell activation and antitumor cytotoxicity. mdpi.com Specifically, STAT3 signaling, which is influenced by HDAC6, can downregulate the expression of MHC class II molecules in dendritic cells. mdpi.com

Table 1: Impact of this compound on Gene Families

| Gene Family | Effect of HDAC3 Inhibition | Effect of HDAC6 Inhibition | Key Genes Modulated | References |

|---|---|---|---|---|

| Tumor Suppressors | Upregulation | Less defined | p16, PTEN, STAT1, MEG3, p53, p21, DTWD1 | frontiersin.orgnih.govmdpi.comnih.gov |

| Inflammatory Genes | Downregulation of pro-inflammatory genes | Modulation of pro-inflammatory cytokine production | TNF-α, IL-1β, IL-6 | frontiersin.orgaginganddisease.orgnih.govbmj.comfrontiersin.orgresearchgate.netimmunologyresearchjournal.com |

| Circadian Clock Genes | Modulation of expression | Not well-defined | BMAL1 | uniprot.org |

| Lipid Metabolism Genes | Upregulation of genes for fatty acid oxidation and lipid/cholesterol biosynthesis upon inhibition | Less defined | LXRs, PPARs target genes | aginganddisease.orguniprot.orgalzdiscovery.orgembopress.org |

| Antigen Presentation Genes | Potential upregulation of MHC class II via CIITA | Potential upregulation of MHC class II | CIITA, MHC class II | medchemexpress.commdpi.com |

Impact on Cellular Signaling Networks

The dual inhibition of HDAC3 and HDAC6 by this compound suggests a broad impact on various cellular signaling networks that are crucial for cell fate decisions, including proliferation, survival, inflammation, and immune responses.

STAT3: Both HDAC3 and HDAC6 have been implicated in the regulation of the STAT3 signaling pathway. HDAC3 can modulate the acetylation status of STAT3, and its inhibition has been shown to increase STAT3 acetylation and phosphorylation, which can paradoxically promote astrocytic differentiation in certain contexts. frontiersin.orgresearchgate.net Conversely, in rheumatoid arthritis fibroblast-like synoviocytes, a selective HDAC3/6 inhibitor was found to abrogate STAT1 phosphorylation. bmj.com HDAC6 forms a molecular complex with STAT3 and its inhibition leads to decreased STAT3 phosphorylation, disrupting the anti-inflammatory STAT3/IL-10 axis. aai.org

NF-κB: HDAC3 is a known regulator of the NF-κB pathway. aginganddisease.org It can deacetylate the p65 subunit of NF-κB, which is a critical step for the expression of NF-κB-regulated inflammatory genes. frontiersin.orgnih.gov Inhibition of HDAC3 would be expected to alter NF-κB-dependent gene expression.

PI3K/AKT/mTOR: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. While direct modulation of this pathway by this compound is not explicitly detailed, HDAC3 has been shown to counteract tissue overgrowth induced by PI3K signaling. sdbonline.org Furthermore, deletion of Hdac3 in the liver leads to the activation of mTOR signaling. embopress.org

ERK1/2: The ERK1/2 pathway is involved in cell proliferation and differentiation. There is evidence of a feed-forward loop between HDAC6 and ERK1. immunologyresearchjournal.com

Wnt: HDAC3 expression has been found to regulate genes within the Wnt signaling pathway. nih.govresearchgate.net Long-term knockdown of HDAC3 suppressed the translocation of β-catenin to the nucleus and increased the expression of Wnt inhibitors. nih.govresearchgate.net

Vitamin D: HDAC3 expression influences the cellular response to vitamin D. nih.govresearchgate.net Inhibition of HDAC3 can increase the expression of the vitamin D receptor (VDR), thereby enhancing the sensitivity of cells to the growth-inhibitory effects of vitamin D. nih.govnih.govresearchgate.net

cGAS-STING: HDAC3 plays a significant role in regulating the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers innate immune responses. researchgate.netresearchgate.netfrontiersin.org HDAC3 can promote the transcription of cGAS by deacetylating p65, and its inhibition can downregulate cGAS expression and attenuate the activation of the cGAS-STING pathway. researchgate.netresearchgate.netnih.gov This has been observed to be beneficial in models of ischemia/reperfusion injury. researchgate.netnih.gov

Nrf2/HO-1: The Nrf2/HO-1 pathway is a critical antioxidant response system. Inhibition of HDAC3 has been shown to activate the Nrf2 pathway, leading to the upregulation of Nrf2 and its downstream target, HO-1. mdpi.comthno.orgoup.com This activation can confer protection against oxidative stress and inflammation. oup.comnih.gov

TLR signaling: Both HDAC3 and HDAC6 are involved in modulating Toll-like receptor (TLR) signaling. frontiersin.orgmedchemexpress.commdpi.com HDAC3 inhibition can downregulate genes in both MyD88-dependent and -independent TLR signaling pathways. frontiersin.org HDAC6 has been shown to control LPS-induced activation of macrophages and maintain proper activation of TLR signaling in dendritic cells. immunologyresearchjournal.comfrontiersin.org

Huntington's disease-associated signaling: Altered HDAC3 expression and interaction with the huntingtin protein have been implicated in Huntington's disease (HD). plos.org The mutant huntingtin protein may liberate HDAC3, leading to its neurotoxic actions. plos.org Therefore, inhibition of HDAC3 could be a therapeutic strategy for HD.

Inflammatory and Immune Regulatory Pathways (e.g., cGAS-STING, Nrf2/HO-1, TLR signaling)

Modulation of Protein Homeostasis and Degradation Pathways

Aggresomal Pathway: HDAC6 is a key player in the aggresomal pathway, a cellular process for clearing misfolded protein aggregates. HDAC6 deacetylates α-tubulin, which is essential for the transport of misfolded proteins along microtubules to the aggresome. mdpi.com By interacting with both ubiquitinated proteins and dynein motors, HDAC6 facilitates this clearance mechanism. mdpi.com Inhibition of HDAC6 by this compound would be expected to impair aggresome formation and the degradation of misfolded proteins.

Table 2: this compound and its Influence on Cellular Signaling

| Signaling Pathway | Modulatory Role of HDAC3 | Modulatory Role of HDAC6 | Potential Effect of this compound | References |

|---|---|---|---|---|

| STAT3 | Modulates STAT3 acetylation and phosphorylation | Forms complex with STAT3, promotes its phosphorylation | Disruption of STAT3 signaling | frontiersin.orgbmj.comresearchgate.netaai.org |

| NF-κB | Deacetylates p65, enabling transcription of target genes | - | Inhibition of NF-κB dependent transcription | frontiersin.orgaginganddisease.orgnih.gov |

| PI3K/AKT/mTOR | Counteracts PI3K-induced overgrowth; its deletion activates mTOR | - | Modulation of cell growth and metabolism | embopress.orgsdbonline.org |

| ERK1/2 | - | Participates in a feed-forward loop with ERK1 | Inhibition of the ERK1/2 pathway | immunologyresearchjournal.com |

| Wnt | Regulates expression of Wnt pathway genes | - | Inhibition of Wnt/β-catenin signaling | nih.govresearchgate.net |

| Vitamin D | Represses VDR expression | - | Enhanced sensitivity to Vitamin D | nih.govresearchgate.netnih.govresearchgate.net |

| cGAS-STING | Promotes cGAS transcription | - | Attenuation of the cGAS-STING pathway | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Nrf2/HO-1 | Inhibition activates the pathway | - | Activation of antioxidant response | mdpi.comthno.orgoup.comnih.gov |

| TLR signaling | Inhibition downregulates pathway genes | Maintains proper TLR signaling activation | Modulation of innate immune responses | frontiersin.orgimmunologyresearchjournal.commedchemexpress.commdpi.comfrontiersin.org |

| Huntington's disease-associated signaling | Implicated in neurotoxicity | - | Potential neuroprotective effects | plos.org |

| Aggresomal Pathway | - | Essential for aggresome formation | Impairment of misfolded protein clearance | mdpi.com |

Compound Names

5'-aza-2'-deoxycytidine

Apicidin

Auranofin

Butyrate

Givinostat

this compound

ITF3100

ITF3107

Leptomycin B

RGFP966

SAHA (Suberoylanilide hydroxamic acid)

SNS

Trichostatin A

Valproic acid

Vorinostat

Biological and Pre Clinical Therapeutic Effects of Hdac3/6 in 2

Antineoplastic Activity in Pre-clinical Models

Hdac3/6-IN-2, a potent dual inhibitor of histone deacetylase 6 (HDAC6) and HDAC3, has demonstrated significant antitumor activity in various pre-clinical settings. medchemexpress.com Its mechanism of action involves the modulation of key cellular processes that are often dysregulated in cancer, leading to the inhibition of tumor growth and progression. medchemexpress.commdpi.com

Induction of Apoptosis in Cancer Cell Lines and Murine Xenograft Models

A hallmark of this compound's anticancer effect is its ability to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com This has been observed in both in vitro cancer cell line studies and in vivo murine xenograft models. medchemexpress.comportlandpress.comnih.gov The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a primary goal of many cancer therapies. frontiersin.orgoncotarget.com

The pro-apoptotic activity of this compound is associated with its ability to decrease the levels of HDAC3 and HDAC6, which in turn leads to the upregulation of acetylated H3 and α-tubulin. medchemexpress.com The inhibition of HDACs can trigger apoptosis through various pathways, including the activation of tumor suppressor genes and the downregulation of anti-apoptotic proteins like Bcl-2. frontiersin.org In some cancer models, HDAC inhibitors have been shown to induce apoptosis by activating caspase-3, caspase-7, and cytochrome c. medchemexpress.com

Table 1: Effect of this compound on Apoptosis in Pre-clinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| Cancer Cell Lines | Induces apoptosis. | medchemexpress.com |

| Murine Xenograft Models | Inhibits tumor growth through apoptosis induction. | portlandpress.comnih.gov |

| General Cancer Models | HDAC inhibition activates pro-apoptotic pathways. | frontiersin.org |

Inhibition of Cancer Cell Proliferation and Metastasis in Pre-clinical Settings

This compound has been shown to effectively inhibit the proliferation of cancer cells. mdpi.commedchemexpress.com This anti-proliferative effect is a key component of its antineoplastic activity. By targeting HDAC3 and HDAC6, the compound disrupts the cellular machinery required for uncontrolled cell division, a characteristic feature of cancer. mdpi.com

Furthermore, pre-clinical studies have indicated that HDAC inhibitors can suppress cancer cell metastasis. mdpi.comoncotarget.com Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. HDAC inhibitors can interfere with this process by modulating the expression of genes involved in cell adhesion, migration, and invasion. oncotarget.com For instance, inhibition of HDAC3 has been linked to the prevention of metastatic dissemination in gastric cancer models. nih.gov

Cell Cycle Arrest (e.g., G1/S, G2/M Phases)

This compound and other HDAC inhibitors have been found to induce cell cycle arrest at various checkpoints, including the G1/S and G2/M phases. biomolther.orgresearchgate.net This prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in their proliferation. nih.gov The specific phase of cell cycle arrest can vary depending on the cancer cell type. biomolther.org

For example, some HDAC inhibitors have been shown to cause G2/M phase arrest in certain cancer cell lines, while inducing G1 phase arrest in others. biomolther.org This cell cycle arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins such as cyclin A, B, and D. biomolther.org

Table 2: Impact of HDAC Inhibition on Cell Cycle in Cancer Cells

| Cell Line Type | Phase of Cell Cycle Arrest | Key Molecular Changes | Reference |

|---|---|---|---|

| DU145 (Prostate Cancer) | G2/M Phase | Decreased Cyclin A/B, Increased p21/p27 | biomolther.org |

| LNCaP (Prostate Cancer) | G1 Phase | Decreased Cyclin D | biomolther.org |

| Various Cancer Cells | G1/S or G2/M Phase | General mechanism of HDAC inhibitors | researchgate.netnih.gov |

Reversion of Epithelial-Mesenchymal Transition (EMT) Phenotype

The epithelial-mesenchymal transition (EMT) is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is a critical step in cancer metastasis. nih.gov Pre-clinical evidence suggests that HDAC inhibitors can reverse the EMT phenotype. researchgate.netnih.gov

Inhibition of HDAC3, in particular, has been shown to be a positive regulator of EMT in gastric cancer cells. nih.gov By targeting HDAC3, compounds like this compound may restore an epithelial-like state, thereby reducing the invasive and migratory capabilities of cancer cells. nih.gov This is often associated with the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers. researchgate.netresearchgate.net

Modulation of Pre-clinical Drug Resistance and Efficacy in Combination Therapies (e.g., PARP inhibitors, proteasome inhibitors)

This compound and other HDAC inhibitors have shown promise in overcoming drug resistance and enhancing the efficacy of other anticancer agents when used in combination therapies. mdpi.comportlandpress.comnih.gov This is a significant area of research, as drug resistance is a major challenge in cancer treatment.

Combination with PARP inhibitors: Pre-clinical studies have demonstrated a synergistic effect when combining HDAC inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors. mdpi.comresearchgate.netnih.gov This combination can lead to increased cancer cell death and has been shown to be effective in reducing latent HIV reservoirs as well. mdpi.comresearchgate.net The synergy may be due to the dual targeting of DNA repair and chromatin remodeling pathways. oncotarget.comamegroups.org

Combination with proteasome inhibitors: The combination of HDAC inhibitors with proteasome inhibitors, such as bortezomib, has also shown synergistic anticancer activity, particularly in multiple myeloma. ashpublications.orgplos.orgfrontiersin.org HDAC6 inhibition, in particular, can block the aggresome pathway, an alternative protein degradation pathway that is upregulated in response to proteasome inhibition. ashpublications.orgaacrjournals.org This dual blockade leads to the accumulation of misfolded proteins and triggers apoptosis in cancer cells. nih.govfrontiersin.org

Table 3: this compound in Combination Therapies

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| PARP inhibitors | Various Cancers, HIV | Synergistic increase in cell death and latency reversal. | mdpi.comresearchgate.netnih.gov |

| Proteasome inhibitors | Multiple Myeloma | Overcomes resistance and enhances apoptosis by blocking protein degradation pathways. | ashpublications.orgplos.orgaacrjournals.org |

Neurobiological Effects in Pre-clinical Models

Beyond its anticancer properties, the inhibition of HDAC3 and HDAC6 has been investigated for its potential neurobiological effects in pre-clinical models of various neurological and neurodegenerative disorders. alzdiscovery.orgnih.gov

In models of Alzheimer's disease, HDAC3 inhibition has been linked to the attenuation of Aβ levels and microglial activation, leading to improvements in spatial memory. alzdiscovery.org HDAC inhibitors have also been shown to have neuroprotective effects in models of stroke and other neurodegenerative conditions. nih.gov The mechanisms underlying these effects are complex and involve the modulation of gene expression programs related to inflammation, metabolism, cognition, and cell survival. alzdiscovery.org

Furthermore, HDAC inhibitors can influence synaptic plasticity, learning, and memory. nih.govscientificarchives.com For instance, some studies have shown that HDAC inhibitors can enhance synaptogenesis and increase spine density in the hippocampus. nih.gov However, the specific roles of individual HDACs in these processes are still being elucidated, and the effects can be context-dependent. nih.gov

Neuroprotection Against Ischemic Injury in Rodent Models

The inhibition of HDACs, including HDAC3 and HDAC6, has demonstrated protective properties in animal models of ischemic injury, such as stroke. nih.gov In preclinical studies, targeting these enzymes has been shown to reduce the damage caused by ischemia/reperfusion injury. nih.gov A systematic review and meta-analysis of animal studies concluded that inhibitors of HDAC3 and HDAC6 may play a significant role in the treatment of acute ischemic stroke. bmj.com

Treatment with the selective HDAC3 inhibitor RGFP966 has been found to ameliorate pathological injury after ischemic stroke. researchgate.net Similarly, the HDAC6 inhibitor Tubastatin A (Tub-A) protects hippocampal neurons from oxygen-glucose deprivation in vitro and reduces neuronal death and infarct size in mice following photothrombotic infarction. nih.gov These neuroprotective effects are often most effective when administered within 24 hours of the ischemic event. bmj.com The mechanisms underlying this neuroprotection involve the modulation of various signaling pathways and the reduction of cell death. nih.gov For instance, HDAC3 silencing has been shown to improve outcomes in mouse models of middle cerebral artery occlusion (MCAO) by suppressing inflammatory responses. researchgate.net

Table 1: Effects of HDAC3 and HDAC6 Inhibition in Ischemic Rodent Models

| Compound/Target | Model | Key Findings | Reference(s) |

|---|---|---|---|

| HDAC3 Inhibition (RGFP966) | Rat Middle Cerebral Artery Occlusion (MCAO) | Ameliorated cerebral ischemic injury; suppressed cGAS-STING pathway. | researchgate.net |

| HDAC6 Inhibition (Tubastatin A) | Mouse Photothrombotic Infarction | Reduced infarct size; decreased neuronal death. | nih.gov |

| Pan-HDAC Inhibitors | Rodent Ischemic Stroke Models | Overall reduction in infarct volume. | bmj.com |

Improvement of Motor Deficits in Neurodegenerative Disease Models (e.g., Huntington's disease mice)

Targeting HDAC3 and HDAC6 has shown promise in preclinical models of Huntington's disease (HD), a neurodegenerative disorder characterized by progressive motor dysfunction. bmbreports.org In the N171-82Q transgenic mouse model of HD, the selective HDAC3 inhibitor RGFP966 was found to improve motor deficits on the rotarod and in open-field exploration. plos.orgresearchgate.net These behavioral improvements were accompanied by neuroprotective effects, specifically on striatal volume. plos.orgresearchgate.net Another study using the R6/1 mouse model found that the HDAC1/3 inhibitor RGFP109 modestly ameliorated short-term motor learning deficits. nih.gov

Similarly, inhibition of HDAC6 has demonstrated therapeutic potential. The HDAC6 inhibitor CKD-504 was tested in the YAC128 transgenic mouse model, which expresses the full-length human mutant huntingtin (mHTT) protein. bmbreports.org Treatment with CKD-504 led to an increase in the number of neurons in the striatum of these mice. bmbreports.org The therapeutic rationale is linked to HDAC6's role in regulating α-tubulin, a protein crucial for axonal transport, which is impaired in HD. bmbreports.org

Table 2: Effects of HDAC3 and HDAC6 Inhibition on Motor Deficits in Huntington's Disease Mouse Models

| Compound/Target | Mouse Model | Motor Function Outcome | Neuroprotective Outcome | Reference(s) |

|---|---|---|---|---|

| HDAC3 Inhibition (RGFP966) | N171-82Q | Improved rotarod performance and open-field exploration. | Increased striatal volume. | plos.orgresearchgate.net |

| HDAC1/3 Inhibition (RGFP109) | R6/1 | Modest improvement in motor skill learning on rotarod. | No significant effect on widespread brain atrophy. | nih.gov |

| HDAC6 Inhibition (CKD-504) | YAC128 | Not specified in text. | Increased number of NeuN-positive neurons in the striatum. | bmbreports.org |

Attenuation of Neuroinflammation and Glial Activation in Pre-clinical Models

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature in many neurological conditions. Inhibition of HDAC3 and HDAC6 has been shown to mitigate these processes. Pharmacological inhibition of HDAC3 reduces neuroinflammation and is protective in models of stroke and spinal cord injury. biorxiv.orgnih.gov In a mouse model of Alzheimer's disease, lentiviral-mediated inhibition of HDAC3 in the hippocampus attenuated microglial activation. alzdiscovery.org The HDAC3 inhibitor RGFP966 was found to reduce M1-like microglia/macrophage activation in a mouse model of demyelination. frontiersin.org Furthermore, RGFP966 treatment in Huntington's disease mice led to decreased immunoreactivity of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. plos.org

In vitro studies using the microglial cell line BV2 showed that HDAC3 inhibition with RGFP966 reduced nitric oxide release in response to an immune challenge with lipopolysaccharide (LPS). biorxiv.orgnih.gov This suggests that HDAC3 acts as a negative regulator of certain microglial functions, and its inhibition can dampen inflammatory responses. biorxiv.orgnih.gov

Table 3: Effects of HDAC3 Inhibition on Neuroinflammation and Glial Activation

| Compound/Target | Model | Effect on Glial Cells | Key Pathway/Marker | Reference(s) |

|---|---|---|---|---|

| HDAC3 Inhibition | Alzheimer's Disease Mouse Model | Attenuated microglial activation. | Not specified. | alzdiscovery.org |

| HDAC3 Inhibition (RGFP966) | Huntington's Disease Mouse Model | Decreased astrocyte activation. | Reduced GFAP immunoreactivity. | plos.org |

| HDAC3 Inhibition (RGFP966) | Cuprizone-induced Demyelination Mouse Model | Reduced M1-like microglia/macrophage activation. | P2X7R/STAT3/NF-κB p65/NLRP3 signaling. | frontiersin.org |

| HDAC3 Inhibition (RGFP966) | BV2 Microglial Cells (in vitro) | Reduced nitric oxide release. | Not specified. | biorxiv.orgnih.gov |

Enhancement of Axonal Transport and Neurite Growth

HDAC3 and HDAC6 play critical roles in regulating the neuronal cytoskeleton and related functions like axonal transport and growth. Pharmacological inhibition of HDAC3 with RGFP966 has been shown to significantly enhance neurite outgrowth in adult mouse dorsal root ganglia (DRG) neurons on both permissive and inhibitory substrates. nih.gov Overexpression of a mutant, inactive form of HDAC3 also strongly promoted neurite outgrowth, indicating that HDAC3 normally acts as a repressor of axonal regeneration. nih.gov

HDAC6 is a key regulator of axonal transport, largely through its deacetylation of α-tubulin. kuleuven.be Inhibition of HDAC6 increases the acetylation of α-tubulin, which is associated with improved docking of motor proteins to microtubules and enhanced transport of various cargos in multiple neuron types. kuleuven.be Selective inhibition of HDAC6 has been shown to promote neurite growth on nonpermissive substrates like myelin-associated glycoprotein (B1211001) (MAG). pnas.org A recent study identified Miro1 as another HDAC6 substrate, where its deacetylation blocks mitochondrial transport and attenuates axon growth. researchgate.net Inhibition of HDAC6 protected axons from mitochondrial damage and enhanced axon growth due to sustained mitochondrial transport. researchgate.net

Protection Against Oxidative Stress in Neuronal Systems

Oxidative stress is a major contributor to neuronal damage in both acute injury and chronic neurodegenerative diseases. nih.gov Targeting HDAC3 and HDAC6 has emerged as a strategy to bolster neuronal defense against oxidative damage. The specific HDAC3 inhibitor RGFP966 has been shown to activate the Nrf2/HO-1/NQO1 antioxidant system, reducing oxidative stress and neuroinflammation following traumatic brain injury (TBI) in rats. oup.com In vitro, RGFP966 decreased the production of reactive oxygen species (ROS) in primary neurons challenged with hydrogen peroxide (H₂O₂). oup.com HDAC3-deficient cells appear epigenetically primed to handle higher levels of oxidative stress through the activation of endogenous antioxidant pathways like Nrf2. alzdiscovery.org

HDAC6 inhibition has also been shown to protect against oxidative stress-induced neurodegeneration. pnas.org Targeting HDAC6 with pharmacological inhibitors or small interfering RNAs promotes neuronal survival, implicating it as a critical mediator of protection against oxidative stress. pnas.org

Table 4: Effects of HDAC3 Inhibition on Oxidative Stress Markers

| Compound/Target | Model | Key Findings | Reference(s) |

|---|---|---|---|

| HDAC3 Inhibition (RGFP966) | Traumatic Brain Injury (Rat Model) | Activated Nrf2/HO-1/NQO1 pathway; reduced neuroinflammation. | oup.com |

| HDAC3 Inhibition (RGFP966) | H₂O₂-treated Primary Neurons (in vitro) | Decreased HDAC3 protein levels; increased Nrf2, HO-1, NQO1; reduced ROS. | oup.com |

| HDAC3 Deficiency | Cellular Models | Primed cells to cope with oxidative stress via Nrf2 activation. | alzdiscovery.org |

Immunomodulatory and Anti-inflammatory Effects in Pre-clinical Models

HDAC3 and HDAC6 are crucial regulators of inflammatory gene expression and immune cell function. nih.govnih.gov Consequently, their inhibition produces significant immunomodulatory and anti-inflammatory effects in a variety of preclinical models. alzdiscovery.orgnih.gov Pan-HDAC inhibitors have demonstrated potent anti-inflammatory properties, and research into isoform-specific inhibitors aims to harness these benefits with greater precision. aginganddisease.org

HDAC3 is essential for the induction of pro-inflammatory gene expression in macrophages. nih.gov Macrophages lacking HDAC3 are phenotypically similar to IL-4-induced, alternatively activated (anti-inflammatory) macrophages. nih.gov Pharmacological inhibition of HDAC3 has been shown to reduce neuroinflammation and promote recovery in models of depression, stroke, and spinal cord injury. nih.gov

HDAC6 also plays a vital role in regulating the inflammatory response. researchgate.net Its inhibition has been shown to have anti-inflammatory effects in models of colitis and arthritis. nih.govgutnliver.org These effects are mediated through the regulation of inflammatory cells and cytokines. nih.gov

Regulation of Pro-inflammatory and Anti-inflammatory Cytokines

A primary mechanism of the anti-inflammatory action of HDAC3 and HDAC6 inhibition is the regulation of cytokine production. HDAC3 activity is required for the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov Inhibition of HDAC3 can suppress the expression of TNF-α, Interleukin-1 beta (IL-1β), and IL-6. alzdiscovery.orgnih.gov For example, the HDAC3 inhibitor RGFP966 significantly reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β in a mouse model of demyelination. frontiersin.org

Similarly, inhibition of HDAC6 has been shown to downregulate the production of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α in several mouse models of inflammatory disease. nih.gov Some studies also show that HDAC inhibitors can upregulate the anti-inflammatory mediator IL-10. nih.gov The ability of HDAC3 and HDAC6 inhibitors to shift the cytokine balance from a pro-inflammatory to a more anti-inflammatory state is a cornerstone of their therapeutic potential in inflammatory and autoimmune diseases.

Table 5: Regulation of Cytokines by HDAC3 and HDAC6 Inhibition

| Target | Model/Context | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Reference(s) |

|---|---|---|---|---|

| HDAC3 Inhibition | Various inflammatory models | Decrease | Increase | alzdiscovery.orgnih.gov |

| HDAC3 Inhibition (RGFP966) | Demyelination mouse model | Decrease | Not specified. | frontiersin.org |

| HDAC6 Inhibition | Various inflammatory disease models | Decrease | Not specified. | nih.gov |

| Pan-HDAC Inhibition (Butyrate) | Gouty arthritis model | Decrease (IL-1β, IL-6, IL-8, IFN-γ) | Not specified. | frontiersin.org |

Modulation of Immune Cell Function and Infiltration

Histone deacetylase (HDAC) inhibitors have been shown to modulate the function of various immune cells, which is critical in the context of cancer immunotherapy and inflammatory diseases. The inhibition of HDAC3, in particular, has demonstrated significant effects on T cells, NK cells, macrophages, and dendritic cells.

T cells: HDAC3 inhibition can enhance T cell activation and regulate the differentiation and function of T cell subsets. researchgate.net This modulation can help to reduce tumor immune escape. researchgate.net Specifically, HDAC3 inhibitors can reinstate the cytotoxicity of tumor-infiltrating lymphocytes that is dependent on the major histocompatibility complex (MHC). researchgate.net

Natural Killer (NK) cells: HDAC3 inhibition has been found to restore the cytotoxic activity of NK cells. researchgate.netnih.gov It can also improve the anti-tumor activity of NK cells by regulating ATF3 signaling and enhancing the secretion of CXCL12, which helps to recruit NK cells. nih.gov

Macrophages: HDAC3 plays a role in modulating the polarization of macrophages. researchgate.netnih.gov Inhibition of HDAC3 can promote the polarization of macrophages towards the M2 phenotype, which can help to mitigate inflammation. researchgate.net In the context of the tumor microenvironment, tumor-associated macrophages (TAMs) are key components that contribute to tumor immune escape by regulating immunity checkpoints and inhibiting the activity of T lymphocytes and NK cells. researchgate.net

Dendritic Cells (DCs): HDAC3 inhibitors can promote the maturation of dendritic cells by upregulating the expression of IFN-γ. researchgate.net Pan-HDAC inhibitors have been shown to alter the activation and function of macrophages and dendritic cells that are dependent on Toll-like receptor 4 (TLR4). mdpi.com

Table 1: Effects of HDAC3 Inhibition on Immune Cells

| Immune Cell Type | Effect of HDAC3 Inhibition | Associated Mechanisms |

|---|---|---|

| T cells | Enhanced activation and function; Reduced immune escape | Regulation of T cell subset differentiation; Reinstatement of MHC-dependent cytotoxicity researchgate.net |

| NK cells | Restored cytotoxicity; Enhanced anti-tumor activity | Regulation of ATF3 signaling; Increased CXCL12 secretion nih.gov |

| Macrophages | Modulation of polarization (promotion of M2 phenotype) | Mitigation of inflammation researchgate.net |

| Dendritic Cells | Promoted maturation | Upregulation of IFN-γ expression researchgate.net |

Impact on Cell Adhesion Molecules

Research has shown that HDAC3 plays a role in the regulation of cell adhesion molecules, which are crucial for the interaction between leukocytes and the endothelium during an inflammatory response.

Inhibition of HDAC3 has been found to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govaginganddisease.org

Knocking down HDAC3 in Human Umbilical Vein Endothelial Cells (HUVECs) resulted in reduced VCAM-1 expression and, consequently, a decrease in the adhesion of monocytes. nih.gov

A selective class I HDAC inhibitor, MS-275, was effective in reducing adhesion molecules like VCAM-1 and ICAM-1 in animal models. nih.gov

The pan-HDAC inhibitor Trichostatin A (TSA) has also been shown to suppress VCAM-1 expression, but not ICAM-1, thereby reducing monocyte adhesion to endothelial cells. ahajournals.org

Metabolic Regulation in Pre-clinical Models

HDAC3 is a key regulator of metabolic processes, and its inhibition has been explored for potential therapeutic benefits in metabolic disorders.

HDAC3 plays a significant role in controlling lipid metabolism, particularly in the liver.

Studies in mouse models have shown that the deletion of Hdac3 in hepatocytes leads to significant changes in lipid, cholesterol, and carbohydrate metabolism. nih.gov This can result in severe hepatosteatosis due to increased lipogenesis and decreased fatty acid oxidation. nih.gov

The NCoR-HDAC3 corepressor complex is a potent regulator of gene transcription related to de novo lipogenesis. oup.com Loss of Hdac3 in the liver can lead to an increase in the expression of enzymes involved in de novo lipogenesis, resulting in fatty liver disease. oup.comembopress.org

The therapeutic potential of HDAC inhibitors, including those targeting HDAC3, has been investigated in various animal models of diabetic complications.

Diabetic Cardiomyopathy: HDAC inhibitors have shown protective effects on the diabetic heart. nih.gov They can reduce cardiac hypertrophy, which is a key factor in the progression of diabetic cardiomyopathy. nih.gov Class I HDACs are generally considered pro-hypertrophic, and their inhibition has been shown to block cardiac hypertrophy. nih.gov

Diabetic Retinopathy: In a mouse model of diabetic retinopathy, depleting HDAC3 was found to alleviate the condition by reducing the apoptosis of retinal ganglion cells. researchgate.net

Endothelial Dysfunction: HDAC3 inhibition has been shown to prevent endothelial dysfunction induced by high glucose and palmitic acid in HUVECs. researchgate.net This protective effect is mediated by a decrease in Keap1 synthesis, which in turn increases Nrf2 levels and downregulates Nox4. researchgate.net Furthermore, treatment with the HDAC3 inhibitor RGFP966 has been shown to alleviate endothelial dysfunction associated with type 2 diabetes in both in vitro and in vivo models. nih.gov

Table 2: Pre-clinical Findings of HDAC3 Inhibition in Diabetic Complications

| Diabetic Complication | Animal/Cell Model | Observed Effects of HDAC3 Inhibition |

|---|---|---|

| Diabetic Cardiomyopathy | Rodent models | Reduced cardiac hypertrophy and fibrosis nih.gov |

| Diabetic Retinopathy | Mouse model | Reduced apoptosis of retinal ganglion cells researchgate.net |

| Endothelial Dysfunction | HUVECs, T2DM models | Prevention of high glucose-induced dysfunction; Alleviation of T2DM-associated dysfunction researchgate.netnih.gov |

Effects on Lipid Metabolism

Other Biological Functions

Beyond its role in immunity and metabolism, this compound and related HDAC inhibitors influence a range of other fundamental biological processes.

Cell Survival: HDAC6 plays a protective role in response to stress, enabling tumor cell survival by removing misfolded proteins and inducing autophagy. mdpi.com In contrast, lentiviral-mediated knockdown of HDAC3 in endothelial cells has been shown to reduce cell survival. nih.gov

Cell Motility: HDAC6 is implicated in promoting cell motility. mdpi.comfrontiersin.org Overexpression of HDAC6 in certain cancer cells has been linked to increased cell motility. biorxiv.org The deacetylation of α-tubulin by HDAC6 is crucial for maintaining microtubule stability, which is essential for cell motility. mdpi.com

Differentiation: HDACs are involved in regulating cell differentiation. For instance, HDAC5 has been shown to block neuroblastoma cell differentiation. frontiersin.org In contrast, inhibiting HDAC6 in cancer stem cells can lead to a more differentiated phenotype. tandfonline.com

Methodological Approaches in Hdac3/6 in 2 Research

In Vitro Experimental Models

In vitro models are fundamental for the initial assessment of Hdac3/6-IN-2's mechanism of action, potency, and selectivity. These experimental systems provide a controlled environment to dissect the compound's effects at the cellular and molecular level.

Cell Line-Based Assays

A primary step in evaluating this compound involves a battery of cell line-based assays to determine its impact on cancer cell viability and behavior.

Cytotoxicity and Proliferation Assays: The antiproliferative activity of this compound has been assessed in various cancer cell lines. For instance, its effect on cell growth inhibition was measured in human HL-60 and PC-3 cells using trypan blue staining-based cell counting assays. medchemexpress.com The compound demonstrated significant inhibitory effects on the proliferation of these cell lines. medchemexpress.com In studies involving other HDAC inhibitors, cytotoxicity is often evaluated using MTT and clonogenic assays. researchgate.net

Apoptosis and Cell Cycle Analysis: this compound has been shown to induce apoptosis in cancer cells. medchemexpress.com The induction of apoptosis is a key mechanism for its antitumor activity. medchemexpress.com Flow cytometry is a common technique used to analyze the cell cycle and quantify apoptotic cells. For example, in studies with other HDAC inhibitors, an increase in Annexin V positivity is used as a marker for apoptosis. researchgate.net

Invasion Assays: The ability of this compound to inhibit cancer cell invasion is another critical aspect of its in vitro characterization. For instance, research on rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) demonstrated that an HDAC3/6 inhibitor could reduce their invasive capacities, an effect linked to decreased levels of matrix metalloproteinases (MMPs). bmj.com

| Assay Type | Cell Line(s) | Observed Effect of Hdac3/6 Inhibition | Key Findings |

|---|---|---|---|

| Cytotoxicity/Proliferation | HL-60, PC-3 | Growth Inhibition | Demonstrated potent antiproliferative activity. medchemexpress.com |

| Apoptosis | Cancer Cells | Induction of Apoptosis | A key mechanism for its antitumor effects. medchemexpress.com |

| Invasion | RA FLS | Reduced Invasive Capacity | Associated with decreased MMP levels. bmj.com |

Biochemical Assays

Biochemical assays are crucial for quantifying the direct interaction of this compound with its target enzymes and for determining its selectivity profile across the HDAC family.

Enzyme Kinetics and Potency: this compound has been identified as a potent inhibitor of HDAC6 and HDAC3, with IC50 values of 0.368 and 0.635 μM, respectively. medchemexpress.com Its potency against other HDAC isoforms, such as HDAC1 (IC50 = 2.512 μM) and HDAC2 (IC50 = 4.830 μM), has also been determined, highlighting its selectivity. medchemexpress.com These assays typically utilize recombinant human enzymes. nih.gov

Target Engagement Studies: Techniques like the NanoBRET® Target Engagement Intracellular HDAC Assay are employed to measure the binding of compounds to specific HDAC targets within living cells. promega.com This method provides a direct measure of compound affinity and residence time at the target protein. promega.com Positron Emission Tomography (PET) imaging with radiotracers like [11C]martinostat is another approach to evaluate target engagement in vivo. nih.govacs.org

Selectivity Profiling: The selectivity of HDAC inhibitors is a critical factor, and profiling against a panel of different HDAC isoforms is standard practice. nih.gov For example, the selectivity of the inhibitor RGFP-966 for HDAC3 over other class I HDACs has been determined using cell-free HDAC activity assays. pnas.org

| Assay Type | Methodology | Key Findings for this compound |

|---|---|---|

| Enzyme Kinetics (IC50) | Biochemical assays with recombinant enzymes | HDAC6: 0.368 µM, HDAC3: 0.635 µM, HDAC1: 2.512 µM, HDAC2: 4.830 µM. medchemexpress.com |

| Target Engagement | NanoBRET®, PET Imaging | Directly measures compound binding and affinity in live cells and in vivo. nih.govpromega.comacs.org |

| Selectivity Profiling | Assays against a panel of HDAC isoforms | This compound shows selectivity for HDAC3 and HDAC6 over other isoforms. medchemexpress.com |

Molecular Biology Techniques

To understand the downstream molecular consequences of this compound treatment, a range of molecular biology techniques are utilized.

Gene Expression Profiling: Quantitative PCR (qPCR) arrays are used to analyze the expression of a wide panel of genes in response to HDAC inhibitor treatment. For example, in RA FLS, qPCR arrays were used to assess the expression of 83 IL-1β-inducible genes following treatment with an HDAC3/6 inhibitor. bmj.com

Western Blot Analysis: This technique is fundamental for examining changes in protein levels and post-translational modifications. In the context of this compound, Western blotting is used to detect the upregulation of acetylated H3 and α-tubulin, which are downstream markers of HDAC3 and HDAC6 inhibition, respectively. medchemexpress.com It is also used to measure the levels of total HDAC3 and HDAC6 proteins. medchemexpress.com

Co-immunoprecipitation (Co-IP): Co-IP is employed to study protein-protein interactions. For instance, it has been used to demonstrate the interaction between HDAC3 and the tau protein in the context of Alzheimer's disease research. pnas.org

Genetic Manipulation

Genetic manipulation techniques are powerful tools to validate the on-target effects of this compound by mimicking its pharmacological inhibition.

siRNA and shRNA: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are used to transiently or stably knockdown the expression of specific genes. For example, siRNA-mediated knockdown of HDAC3 in RA FLS reproduced the effects of a pharmacological HDAC3/6 inhibitor on gene regulation. bmj.com Similarly, shRNAs against Ku70 and Ku80 have been used to increase HDR events in mammalian cells. mdpi.com

CRISPR/Cas9: The CRISPR/Cas9 system allows for precise gene editing, including gene knockout. This technology has been used to create HDAC3 knockdown/depletion models to study its function. researchgate.net For instance, HDAC3 knockdown has been shown to decrease cholangiocarcinoma cell growth. cancerindex.org

In Vivo Pre-clinical Animal Models

Following promising in vitro results, this compound is evaluated in preclinical animal models to assess its efficacy and to understand its physiological effects in a whole-organism context.

Disease-Specific Models

A variety of animal models are employed to investigate the therapeutic potential of this compound in different diseases.

Cancer Xenograft Models: In these models, human cancer cells are implanted into immunodeficient mice. The effect of this compound on tumor growth can then be evaluated. For example, the HDAC3 inhibitor MI192 was shown to inhibit xenograft tumor growth in a cholangiocarcinoma model. nih.gov Similarly, other HDAC inhibitors have demonstrated efficacy in suppressing tumor growth in breast cancer xenograft models. mdpi.com

Transgenic Mouse Models of Neurodegenerative Diseases: Mouse models that express mutated human genes associated with neurodegenerative disorders are used to study disease mechanisms and test potential therapies. The R6/2 mouse model of Huntington's disease, for instance, has been used to evaluate the effects of HDAC inhibitors. plos.orgplos.org

Diabetic Animal Models: Animal models of diabetes, such as the OVE26 mouse model of type 1 diabetes and db/db mice for type 2 diabetes, are utilized to investigate the role of HDACs in diabetic complications. alzdiscovery.orgportlandpress.comnih.gov Studies have shown that HDAC3 inhibition can alleviate diabetic cardiomyopathy and protect against diabetes-induced aortic pathologies in these models. portlandpress.comnih.gov

Inflammatory Disease Models: Various animal models are used to mimic inflammatory conditions. For example, collagen-induced arthritis models in mice are used to study rheumatoid arthritis. ijbs.com Mouse models of allergic rhinitis and inflammatory bowel disease have also been employed to investigate the therapeutic effects of HDAC inhibitors. ijbs.comfrontiersin.org

| Disease Model | Animal Model | Key Findings with HDAC3/6 Inhibition |

|---|---|---|

| Cancer | Xenograft models (e.g., cholangiocarcinoma, breast cancer) | Inhibition of tumor growth. nih.govmdpi.com |

| Neurodegenerative Disease | R6/2 mouse model (Huntington's disease) | Variable effects on disease phenotypes. plos.orgplos.org |

| Diabetes | OVE26 and db/db mouse models | Alleviation of diabetic cardiomyopathy and aortic pathologies. alzdiscovery.orgportlandpress.comnih.gov |

| Inflammatory Disease | Collagen-induced arthritis, allergic rhinitis models | Reduction of inflammation and disease symptoms. ijbs.comfrontiersin.org |

Assessment of Biological Outcomes

In the study of the chemical compound this compound, a dual inhibitor of histone deacetylase 3 (HDAC3) and histone deacetylase 6 (HDAC6), researchers employ a variety of methodological approaches to assess its biological effects. These assessments are crucial for understanding the therapeutic potential of this compound in various disease models. The primary outcomes evaluated include tumor burden, neurological function, histopathological changes, and the modulation of inflammatory markers.

Tumor Burden

The antitumor activity of this compound is a key area of investigation, with tumor burden being a primary endpoint in preclinical cancer studies. medchemexpress.com Research has demonstrated that this compound exhibits antitumor properties and can induce apoptosis in cancer cells. medchemexpress.com The assessment of tumor burden is often conducted in vivo using animal models of various cancers, including hematological malignancies.

Methodologies to evaluate tumor burden include:

Bioluminescent Imaging: In animal models bearing luciferase-expressing tumor cells, tumor growth can be non-invasively monitored over time. Depletion of Hdac3, a target of this compound, has been shown to significantly reduce tumor burden in mouse models of acute myeloid leukemia (AML) and Eµ-Myc lymphoma, as assessed by this method. researchgate.net

Measurement of Tumor Mass and Spleen Size: At the end of a study, tumors and relevant organs, such as the spleen in hematological cancer models, are excised and weighed to determine the final tumor burden. researchgate.net

Flow Cytometry: This technique is used to quantify the percentage of tumor cells in peripheral blood or bone marrow, providing a measure of disease progression or regression. researchgate.net

Table 1: Research Findings on the Impact of HDAC3 Inhibition on Tumor Burden

| Model System | Intervention | Key Findings | Reference |

|---|---|---|---|

| Eµ-Myc Lymphoma (in vivo) | Genetic depletion of Hdac3 | Significantly reduced tumor burden. | researchgate.net |

| Acute Myeloid Leukemia (AML) (in vivo) | Genetic depletion of Hdac3 | Significantly reduced tumor burden and extended survival. | researchgate.net |

| Mantle Cell Lymphoma (MCL) | Inhibition of HDAC3 and HDAC6 | Identified as a promising therapeutic strategy. ashpublications.org | ashpublications.org |

| Cancer Cells (in vitro) | This compound | Induces apoptosis and shows antitumor activity. medchemexpress.com | medchemexpress.com |

Neurological Function Tests

The role of HDAC3 and HDAC6 in the central nervous system makes the assessment of neurological function a critical component of research into this compound. HDAC3, in particular, is essential for proper brain development and has been implicated in neurodegenerative diseases. nih.govmdpi.com Neurological function is typically evaluated using a battery of behavioral tests in animal models.

Commonly used neurological function tests include:

Rotarod Test: This test assesses motor coordination and balance. Improved performance on the rotarod has been observed in mouse models of Huntington's disease treated with the HDAC3 inhibitor RGFP966.

Open Field Test: This test measures exploratory behavior and general activity levels.

Neurological Deficit Scoring: A standardized scoring system is often used to evaluate the severity of neurological impairment, particularly in models of stroke and brain injury. imrpress.com Treatment with an HDAC3 inhibitor has been shown to improve neurological deficit scores after ischemic stroke. imrpress.com

Forced Swim Test and Elevated Plus Maze: These tests are used to assess depressive-like and anxiety-like behaviors, respectively. archivesofmedicalscience.comarchivesofmedicalscience.com

Table 2: Assessment of Neurological Function Following HDAC3 Inhibition

| Disease Model | Inhibitor | Neurological Test | Observed Outcome | Reference |

|---|---|---|---|---|

| Huntington's Disease (Mouse) | RGFP966 (HDAC3 inhibitor) | Rotarod, Open Field | Improved motor function. | |

| Ischemic Stroke (Rat) | RGFP966 (HDAC3 inhibitor) | Neurological Deficit Score | Reduced neurological deficits. imrpress.com | imrpress.com |

| Parkinson's Disease (Rat) | Entinostat (HDAC inhibitor) | Rotarod, Open Field, Forced Swim Test | Progressive improvement in motor, behavioral, and neurological functions. archivesofmedicalscience.comarchivesofmedicalscience.com | archivesofmedicalscience.comarchivesofmedicalscience.com |

| Surgical Brain Injury (Rat) | RGFP966 (HDAC3 inhibitor) | Neurological Deficit Score | Reduced neurological function injury. nih.gov | nih.gov |

Histopathological Analysis

Histopathological analysis provides a microscopic view of tissue architecture and cellular morphology, offering detailed insights into the effects of this compound at the tissue level. This method is widely used in both oncology and neuroscience research.

Key histopathological assessments include:

Immunohistochemistry (IHC): This technique is used to detect the expression and localization of specific proteins in tissue sections. In cancer research, IHC can be used to assess the expression of HDACs, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3). nih.gov Studies have used IHC to correlate HDAC expression with clinicopathological parameters in various cancers. nih.govfrontiersin.org

Staining with Hematoxylin and Eosin (H&E): H&E staining is a standard method for visualizing tissue structure and identifying pathological changes such as necrosis, inflammation, and cellular atypia in tumors.

Lesion Size and Cellular Infiltration: In models of neurological injury, histological analysis is used to measure the size of the lesion and to quantify the infiltration of immune cells. en-journal.org For instance, in a spinal cord injury model, histological analysis was performed to determine lesion size and astrogliosis. en-journal.org

Neuronal and Glial Cell Morphology: In neurodegenerative disease models, the morphology and number of neurons and glial cells (astrocytes, microglia) are examined to assess neuroprotection or neurotoxicity. nih.gov

Table 3: Histopathological Methodologies in HDAC Inhibitor Research

| Research Area | Methodology | Purpose | Reference |

|---|---|---|---|

| Pancreatic Cancer | Immunohistochemistry | Assess HDAC-1, -2, -4, and -6 protein expression and correlation with clinicopathological features. nih.gov | nih.gov |

| Thymic Epithelial Tumors | Immunohistochemistry | Evaluate the expression of six HDAC isoforms. mdpi.com | mdpi.com |

| Spinal Cord Injury | Histological Analysis | Determine lesion size, astrogliosis, and demyelinated area. en-journal.org | en-journal.org |

| Brain Development | Histological Analysis | Examine cytoarchitecture of the neocortex and cerebellum. nih.gov | nih.gov |

Inflammatory Marker Assessment

Given the crucial role of HDAC3 and HDAC6 in the regulation of inflammation, the assessment of inflammatory markers is a fundamental aspect of this compound research. nih.govresearchgate.net Inhibition of these HDACs can modulate the expression of various inflammatory mediators.

Methods for assessing inflammatory markers include:

Enzyme-Linked Immunosorbent Assay (ELISA): This quantitative assay is used to measure the levels of cytokines and other inflammatory proteins (e.g., TNF-α, IL-6, IL-1β) in biological fluids such as serum or in cell culture supernatants. frontiersin.org

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the mRNA expression levels of inflammatory genes in cells or tissues. Studies have shown that HDAC3 inhibition can decrease the expression of pro-inflammatory cytokines. imrpress.com

Western Blotting: This technique is used to detect and quantify the protein levels of inflammatory markers and signaling molecules (e.g., NF-κB) in cell or tissue lysates.

Flow Cytometry: This can be used to identify and quantify different immune cell populations and to measure the intracellular expression of cytokines.

Table 4: Modulation of Inflammatory Markers by HDAC Inhibition

| Condition | Intervention | Assessed Markers | Key Findings | Reference |

|---|---|---|---|---|

| Ischemic Brain Injury | HDAC3 Inhibition | IL-1β, IL-33, IL-6 | Decreased expression of proinflammatory cytokines. imrpress.com | imrpress.com |

| LPS-stimulated Monocytes | HDAC3 Inhibition | TNF-α, IL-6 | Dose-dependent decrease of cytokine secretion. frontiersin.org | frontiersin.org |

| Hypertension (Rat model) | HDAC Inhibition (Valproic Acid) | TNF-α, NF-κB | Attenuated inflammatory response. ahajournals.org | ahajournals.org |

| Diabetic Foot Ulcers | - | HDAC3, HDAC4, IL-6 | Negative correlation between NRF2 and HDAC3/4; positive correlation between HDAC4 and IL-6. mdpi.com | mdpi.com |

Future Directions and Research Perspectives on Hdac3/6 in 2

Development of Highly Selective and Potent Inhibitors with Optimized Pre-clinical Profiles

A primary objective in the field is the creation of next-generation inhibitors with superior selectivity and potency for HDAC3 and HDAC6. While Hdac3/6-IN-2 represents a significant step, the development of compounds with even greater specificity is crucial to minimize off-target effects and enhance therapeutic windows. The high degree of similarity across HDAC isoforms presents a challenge in developing highly specific inhibitors. alzdiscovery.org

Future research will likely focus on innovative chemical scaffolds and zinc-binding groups to improve selectivity. For instance, modifications to the o-aminoanilide structure have shown promise in increasing both potency and selectivity for HDAC3. mdpi.com The design of dual-target inhibitors, a strategy that aims to increase efficacy and reduce dosage, is also a promising avenue. nih.gov The development of inhibitors with optimized pharmacokinetic properties suitable for clinical use remains an active area of investigation. alzdiscovery.org

Table 1: Examples of Selective HDAC Inhibitors and their Characteristics

| Compound | Target Selectivity | Key Findings | Reference |